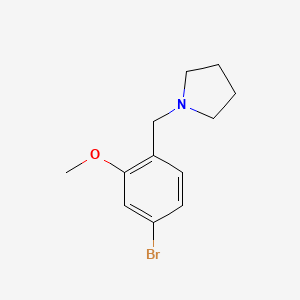
1-(4-Bromo-2-methoxy-benzyl)-pyrrolidine
Descripción general
Descripción
“1-(4-Bromo-2-methoxy-benzyl)-pyrrolidine” is a chemical compound. It’s important to note that the compound is closely related to 4-Bromo-2-methoxybenzyl alcohol . This compound is used in azaquinone-methide-mediated depolymerization of aromatic carbamate oligomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include aspects like solubility, melting point, and molecular weight. The related compound 4-Bromo-2-methoxybenzyl alcohol is insoluble in water and has a molecular weight of 217.06 g/mol .Aplicaciones Científicas De Investigación
Chemistry and Properties
1-(4-Bromo-2-methoxy-benzyl)-pyrrolidine, due to its structural components, may be involved in various chemical interactions and possess unique properties. The chemistry and properties of compounds containing benzimidazole and benzthiazole, which are structurally related to this compound, have been extensively reviewed. These compounds demonstrate a range of properties such as spectroscopic characteristics, structures, magnetic properties, biological, and electrochemical activity (Boča, Jameson, & Linert, 2011). Similarly, the presence of the pyrrolidine ring, a common nitrogen heterocycle in medicinal chemistry, is known to influence the pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage due to its non-planarity (Li Petri et al., 2021).
Role in Drug Discovery
The pyrrolidine ring, a significant component of this compound, is widely utilized in medicinal chemistry to develop compounds for treating human diseases. The saturation and sp3-hybridization of the pyrrolidine ring allow for efficient exploration of the pharmacophore space, contributing significantly to the molecule's stereochemistry. The non-planarity of the ring, known as “pseudorotation,” further enhances the three-dimensional coverage, making it a versatile scaffold for designing novel biologically active compounds. The stereogenicity of carbons in the pyrrolidine ring and the spatial orientation of substituents can lead to different biological profiles of drug candidates due to varied binding modes to enantioselective proteins (Li Petri et al., 2021).
Potential for Application in Optoelectronic Materials
Compounds like this compound, which contain pyridine and benzene rings, may also be of interest in the development of optoelectronic materials. The review of quinazolines and pyrimidines, which are structurally related, indicates that incorporating these fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These materials are useful for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The electroluminescent properties of these compounds are significant, and their incorporation into materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, is noteworthy (Lipunova et al., 2018).
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as benzylic halides, typically interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzylic halides, which have a similar structure, typically undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an atom that donates an electron pair to form a chemical bond, interacts with the benzylic halide, leading to the substitution of the halide .
Biochemical Pathways
Based on its structure, it can be inferred that it might be involved in various biochemical reactions, including those involving nucleophilic substitution .
Result of Action
The compound’s interactions with its targets could lead to various biochemical changes, depending on the specific targets and the nature of the interactions .
Propiedades
IUPAC Name |
1-[(4-bromo-2-methoxyphenyl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-15-12-8-11(13)5-4-10(12)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJGAGNSVPPLIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


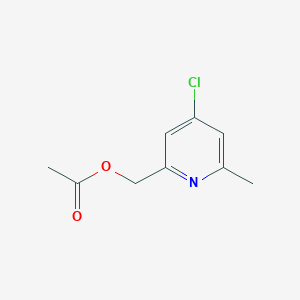
![4-(2-Methoxycarbonylethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B3130060.png)

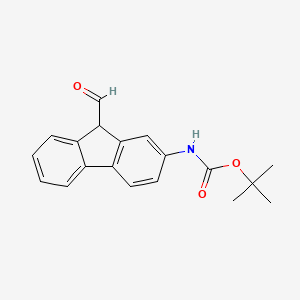

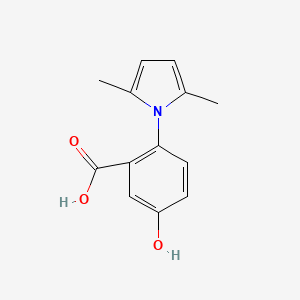
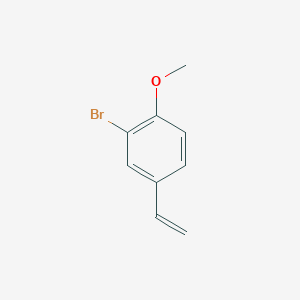
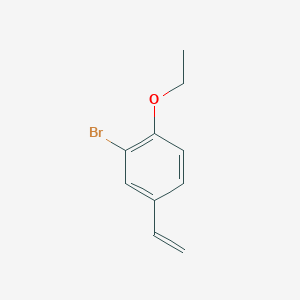
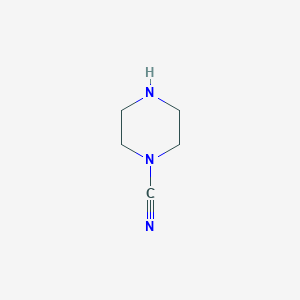
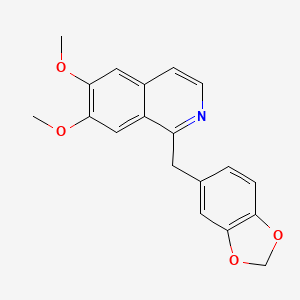
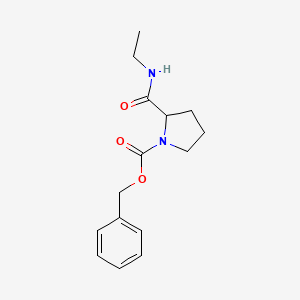
![2-[4-(Tert-butyl)phenoxy]-5-(trifluoromethyl)-phenylamine](/img/structure/B3130116.png)
![Methyl 7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyriMidine-5-carboxylate](/img/structure/B3130121.png)

